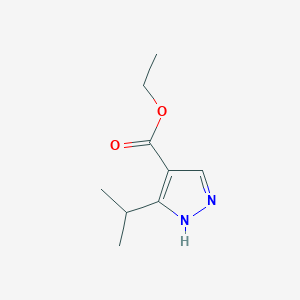
Ethyl-3-isopropyl pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-3-isopropyl pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is used as a starting material in various chemical reactions .
Synthesis Analysis
The synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate and its derivatives has been a subject of interest in various studies . For instance, it has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes .Molecular Structure Analysis
The molecular structure of Ethyl-3-isopropyl pyrazole-4-carboxylate involves a pyrazole ring, which is a five-membered heterocycle . The structure also includes an isopropyl group and an ethyl ester group .Chemical Reactions Analysis
Pyrazoles, including Ethyl-3-isopropyl pyrazole-4-carboxylate, are known for their versatility in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis
Ethyl-3-isopropyl pyrazole-4-carboxylate is a white to pale yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives
A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been developed. This involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, utilizing refluxing acetic acid, leading to the formation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015).
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in palladium-catalyzed cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions showcase the versatility of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).
Development of Fluorescent Compounds
A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds have been confirmed to have significant fluorescent properties in solutions, indicating the potential for ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of new fluorescent materials (Zheng et al., 2011).
Corrosion Inhibitors for Industrial Applications
New corrosion inhibitors for mild steel, useful in industrial pickling processes, have been synthesized using ethyl-3-isopropyl pyrazole-4-carboxylate derivatives. These inhibitors have shown high efficiency and their performance was confirmed through a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. Their application demonstrates the potential of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of effective corrosion inhibitors (Dohare et al., 2017).
Mécanisme D'action
Target of Action
Pyrazole derivatives, the core structure of this compound, are known to exhibit diverse biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems with pharmaceutical relevance .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Ethyl-3-isopropyl pyrazole-4-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound’s skin permeation is low, with a Log Kp of -6.28 cm/s . Its lipophilicity, as indicated by various Log Po/w values, ranges from 0.98 to 2.05, with a consensus Log Po/w of 1.62 . The compound is very soluble, with a Log S (ESOL) of -2.0 .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOEYAQFVRTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-3-isopropyl pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

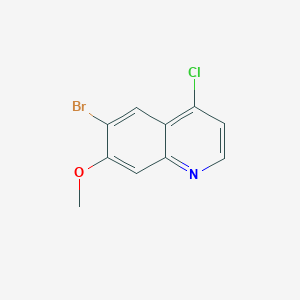


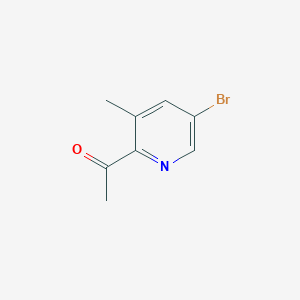
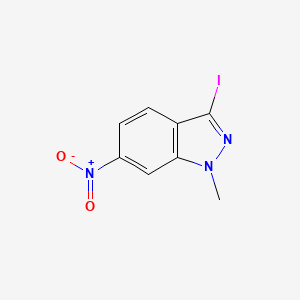

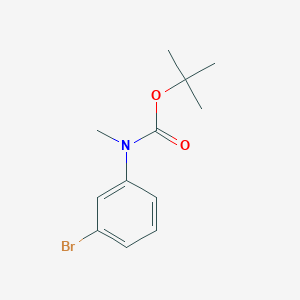


![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)



amine](/img/structure/B1344652.png)